Structural and Physicochemical Differentiation: Para- vs. Ortho-Substituted Positional Isomers
This compound differs fundamentally from its ortho-isomer (cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone, CAS 898762-65-7) due to the para- vs. ortho-positioning of the piperazinylmethyl substituent on the phenyl ring. This positional isomerism significantly alters molecular geometry, which is critical for target binding. The boiling point of the para-isomer is predicted to be 436.3±35.0 °C at 760 mmHg, while the ortho-isomer exhibits a boiling point of 430.8 °C at 760 mmHg [1], a Δ5.5 °C difference reflecting altered intermolecular interactions.
| Evidence Dimension | Boiling Point (Predicted) and Molecular Geometry |
|---|---|
| Target Compound Data | Boiling point: 436.3±35.0 °C at 760 mmHg; para-substituted phenyl ring |
| Comparator Or Baseline | Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone (CAS 898762-65-7): Boiling point: 430.8 °C at 760 mmHg; ortho-substituted phenyl ring [1] |
| Quantified Difference | Δ5.5 °C difference in predicted boiling point |
| Conditions | Calculated/predicted physicochemical properties from authoritative chemical databases |
Why This Matters
This data confirms that the compound is a distinct chemical entity from its ortho-isomer, with unique physical properties, which is essential for ensuring procurement of the correct compound for SAR studies.
- [1] ChemSrc. CYCLOHEXYL 2-(4-METHYLPIPERAZINOMETHYL)PHENYL KETONE CAS#: 898762-65-7. Boiling point: 430.8ºC at 760 mmHg. View Source
